molecular formula C15H21BrN2O B5376101 N'-(4-bromobenzylidene)octanohydrazide

N'-(4-bromobenzylidene)octanohydrazide

Cat. No. B5376101
M. Wt: 325.24 g/mol
InChI Key: MMENZDHNVDPIIS-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-bromobenzylidene)octanohydrazide, also known as BBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BBH is a hydrazide derivative that is synthesized by the condensation of 4-bromobenzaldehyde with octanohydrazide.

Mechanism of Action

The mechanism of action of N'-(4-bromobenzylidene)octanohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N'-(4-bromobenzylidene)octanohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)octanohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. N'-(4-bromobenzylidene)octanohydrazide has also been shown to induce apoptosis in cancer cells. In addition, N'-(4-bromobenzylidene)octanohydrazide has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(4-bromobenzylidene)octanohydrazide in lab experiments is its high yield of synthesis. N'-(4-bromobenzylidene)octanohydrazide is also relatively stable and can be stored for long periods of time. However, one of the limitations of using N'-(4-bromobenzylidene)octanohydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are a number of future directions for research on N'-(4-bromobenzylidene)octanohydrazide. One area of research is in the development of new anti-cancer drugs that are based on the structure of N'-(4-bromobenzylidene)octanohydrazide. Another area of research is in the development of new anti-inflammatory drugs that are based on the anti-inflammatory properties of N'-(4-bromobenzylidene)octanohydrazide. Additionally, future research could focus on improving the solubility of N'-(4-bromobenzylidene)octanohydrazide in water, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, N'-(4-bromobenzylidene)octanohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. N'-(4-bromobenzylidene)octanohydrazide has been found to exhibit anti-tumor activity in various cancer cell lines, and has anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. While there are limitations to using N'-(4-bromobenzylidene)octanohydrazide in lab experiments, there are also a number of future directions for research on this compound.

Synthesis Methods

The synthesis of N'-(4-bromobenzylidene)octanohydrazide involves the condensation of 4-bromobenzaldehyde with octanohydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is then purified by recrystallization to obtain pure N'-(4-bromobenzylidene)octanohydrazide. The yield of the reaction is typically around 70%.

Scientific Research Applications

N'-(4-bromobenzylidene)octanohydrazide has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the field of medicine. N'-(4-bromobenzylidene)octanohydrazide has been found to exhibit anti-tumor activity in various cancer cell lines. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c1-2-3-4-5-6-7-15(19)18-17-12-13-8-10-14(16)11-9-13/h8-12H,2-7H2,1H3,(H,18,19)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMENZDHNVDPIIS-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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